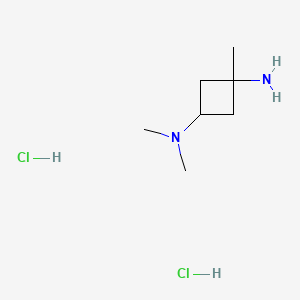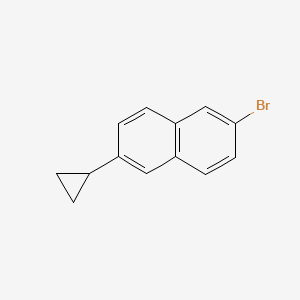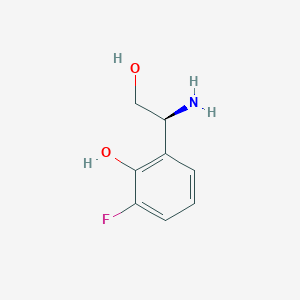![molecular formula C8H5BrN2O B13591948 3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13591948.png)
3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde is an organic compound with the chemical formula C8H5BrN2O. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and an aldehyde group in its structure makes it a versatile intermediate for various chemical reactions and synthesis pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The formylation step can be achieved using Vilsmeier-Haack reaction, which involves the reaction of the brominated intermediate with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of substituted pyrazolopyridines.
Oxidation: Formation of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid.
Reduction: Formation of 3-Bromopyrazolo[1,5-a]pyridine-5-methanol
Aplicaciones Científicas De Investigación
3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and anti-cancer agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Chemical Biology: It is employed in the design of molecular probes and fluorescent tags for biological imaging and diagnostics.
Mecanismo De Acción
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
- 3-Bromopyrazolo[1,5-a]pyridine-5-methanol
- Pyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and applications. Its structural versatility makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic and industrial applications .
Propiedades
Fórmula molecular |
C8H5BrN2O |
|---|---|
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
3-bromopyrazolo[1,5-a]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-10-11-2-1-6(5-12)3-8(7)11/h1-5H |
Clave InChI |
JHCBJQAWIVCEPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C(C=N2)Br)C=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


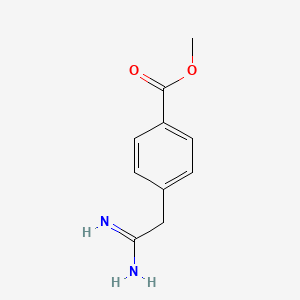

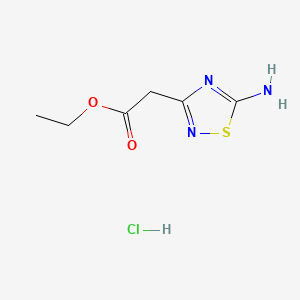



![tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13591908.png)
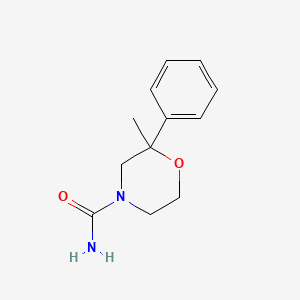

![Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13591925.png)
